molecular formula C15H18N4O3S B6572135 ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate CAS No. 921541-37-9

ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate

Cat. No. B6572135
CAS RN: 921541-37-9
M. Wt: 334.4 g/mol
InChI Key: VHORSOVSKQIRMY-UHFFFAOYSA-N
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Description

The compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from perfumes to plastics . It also contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the triazole ring and the ethyl acetate moiety. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and reductions . Ethyl acetate can undergo hydrolysis, transesterification, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, ethyl acetate is a colorless liquid with a characteristic sweet smell , and triazoles are typically solid under room temperature .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Ethyl acetate is flammable and can cause irritation upon contact with the skin or eyes . Triazoles can vary in toxicity .

properties

IUPAC Name

ethyl 2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-3-22-13(20)10-23-15-17-16-14-18(8-9-19(14)15)11-4-6-12(21-2)7-5-11/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHORSOVSKQIRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate

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